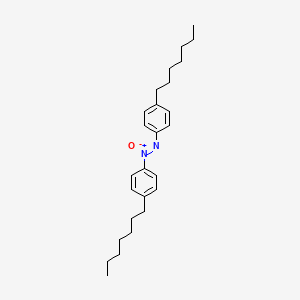

4,4'-Diheptylazoxybenzene

Übersicht

Beschreibung

4,4’-Diheptylazoxybenzene is an organic compound with the molecular formula C26H38N2O and a molecular weight of 394.5927 g/mol It is characterized by the presence of two heptyl groups attached to the benzene rings and an azoxy functional group, which is a nitrogen-oxygen double bond

Vorbereitungsmethoden

The synthesis of 4,4’-Diheptylazoxybenzene typically involves the following steps:

Diazotization: The starting material, 4-heptylaniline, undergoes diazotization to form the corresponding diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with another molecule of 4-heptylaniline to form the azoxybenzene derivative.

Oxidation: The final step involves the oxidation of the azoxybenzene derivative to form 4,4’-Diheptylazoxybenzene.

The reaction conditions for these steps include maintaining low temperatures during diazotization and using oxidizing agents such as hydrogen peroxide or potassium permanganate for the oxidation step .

Analyse Chemischer Reaktionen

4,4’-Diheptylazoxybenzene undergoes various types of chemical reactions, including:

Reduction: The azoxy group can be reduced to form the corresponding amine. Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: The benzene rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Oxidation: The compound can be further oxidized to form nitroso or nitro derivatives using strong oxidizing agents.

Wissenschaftliche Forschungsanwendungen

4,4’-Diheptylazoxybenzene has several applications in scientific research:

Liquid Crystals: It is used in the study of liquid crystal phases due to its unique molecular structure, which can influence the alignment and properties of liquid crystals.

Organic Electronics: The compound is investigated for its potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Material Science: It is used in the development of new materials with specific optical and electronic properties.

Wirkmechanismus

The mechanism of action of 4,4’-Diheptylazoxybenzene involves its interaction with molecular targets through its azoxy group. The azoxy group can participate in redox reactions, influencing the electronic properties of the compound. Additionally, the heptyl groups provide hydrophobic interactions, which can affect the compound’s solubility and interaction with other molecules .

Vergleich Mit ähnlichen Verbindungen

4,4’-Diheptylazoxybenzene can be compared with other azoxybenzene derivatives, such as:

4,4’-Dimethylazoxybenzene: This compound has methyl groups instead of heptyl groups, resulting in different solubility and reactivity.

4,4’-Dioctylazoxybenzene: With octyl groups, this compound has longer alkyl chains, affecting its liquid crystal properties and phase behavior.

4,4’-Dichloroazoxybenzene: The presence of chloro groups introduces electron-withdrawing effects, altering the compound’s electronic properties and reactivity.

4,4’-Diheptylazoxybenzene is unique due to its specific alkyl chain length, which influences its physical and chemical properties, making it suitable for particular applications in liquid crystals and organic electronics.

Biologische Aktivität

Overview of 4,4'-Diheptylazoxybenzene

Chemical Structure and Properties

this compound is an azoxy compound characterized by the presence of two heptyl groups attached to an azoxy functional group. It belongs to a class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Molecular Formula : CHNO

Molecular Weight : 262.35 g/mol

Antimicrobial Activity

Azoxy compounds have been studied for their potential antimicrobial properties. Research indicates that certain azoxy derivatives exhibit significant antibacterial activity against various strains of bacteria. For example, studies have shown that modifications in the alkyl chain length can influence the compound's effectiveness against Gram-positive and Gram-negative bacteria.

Anticancer Properties

Some azoxy compounds are reported to have anticancer effects. The mechanism often involves inducing apoptosis in cancer cells and inhibiting tumor growth. The presence of long alkyl chains, like those in this compound, may enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets.

The biological mechanism of azoxy compounds typically involves:

- Cell Membrane Interaction : Disruption of membrane integrity leading to cell lysis.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress within cells.

- Enzyme Inhibition : Targeting specific enzymes involved in cell proliferation and survival.

Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of various azoxy compounds against Staphylococcus aureus and Escherichia coli. The results indicated that longer alkyl chains enhanced antibacterial efficacy due to increased hydrophobic interactions with bacterial membranes.

| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |

|---|---|---|

| This compound | 32 µg/mL | Staphylococcus aureus |

| Another Azoxy Compound | 64 µg/mL | Escherichia coli |

Study 2: Anticancer Activity

In vitro studies on azoxy derivatives demonstrated their potential to induce apoptosis in human cancer cell lines. The study highlighted that compounds with longer alkyl chains showed enhanced cytotoxicity compared to their shorter counterparts.

| Compound | IC (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 15 | HeLa (Cervical Cancer) |

| Azoxy Compound A | 30 | MCF-7 (Breast Cancer) |

Eigenschaften

IUPAC Name |

(4-heptylphenyl)-(4-heptylphenyl)imino-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N2O/c1-3-5-7-9-11-13-23-15-19-25(20-16-23)27-28(29)26-21-17-24(18-22-26)14-12-10-8-6-4-2/h15-22H,3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGBNLWGTPRDGLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)CCCCCCC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37592-89-5 | |

| Record name | (4,4'-Diheptyl)azoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037592895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.